(Desphenyl)cyclohexyl moexepril hydrochloride, commonly referred to as moexipril hydrochloride, is a synthetic compound primarily utilized as an antihypertensive agent. It is a precursor to the active form, moexiprilat, which functions as an angiotensin-converting enzyme (ACE) inhibitor. This compound is designed to relax blood vessels, thus lowering blood pressure and reducing the risk of cardiovascular events such as strokes and heart attacks.
Moexipril hydrochloride is synthesized through various chemical processes and is available in pharmaceutical formulations for the treatment of hypertension. The compound's development is attributed to advancements in medicinal chemistry aimed at improving cardiovascular health.
Moexipril hydrochloride belongs to the class of drugs known as ACE inhibitors. This classification is significant due to its mechanism of action, which involves the inhibition of the ACE enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor.
The synthesis of moexipril hydrochloride involves multiple steps that typically include:
The synthesis can be complex due to the need for specific stereochemistry and functional group positioning. Advanced techniques such as chromatography may be employed to purify intermediates during the synthesis process.
The molecular formula for moexipril hydrochloride is . Its structural representation highlights a tetrahydroisoquinoline ring system with various substituents that contribute to its biological activity.
Moexipril hydrochloride undergoes several chemical reactions during its metabolic conversion:
The conversion from moexipril hydrochloride to moexiprilat involves enzymatic activity primarily mediated by carboxyesterases in various tissues, including the liver.
Moexipril hydrochloride acts primarily by inhibiting the angiotensin-converting enzyme. This inhibition leads to decreased levels of angiotensin II, resulting in:
These properties suggest that moexipril hydrochloride has suitable characteristics for oral bioavailability but may require careful formulation for optimal therapeutic efficacy.
Moexipril hydrochloride is primarily used in clinical settings for:
Additionally, ongoing research may explore its potential roles in other conditions related to cardiovascular health or renal protection due to its mechanism of action involving angiotensin modulation.
(Desphenyl)cyclohexyl moexepril hydrochloride is a structurally modified analog of the angiotensin-converting enzyme (ACE) inhibitor moexipril hydrochloride. Its core structure consists of a cyclohexyl moiety replacing the phenyl group present in the parent compound at the C2 position of the perhydropyridine ring system. This modification yields a molecular formula of C₂₇H₄₀N₂O₇·HCl and a molecular weight of approximately 541.08 g/mol [1].
The compound is classified as a modified dipeptide derivative featuring:
Table 1: Key Chemical Identifiers of (Desphenyl)cyclohexyl Moexepril Hydrochloride
Property | Value |
---|---|
IUPAC Name | Not fully specified in sources |
Molecular Formula | C₂₇H₄₁ClN₂O₇ |
Molecular Weight | 541.08 g/mol |
Parent Compound | Moexipril (DB00691) |
CAS Registry Number | 72942026 (as free base CID) |
Structure Type | Modified dipeptide prodrug |
Compared to moexipril (C₂₇H₃₄N₂O₇), the desphenyl analog exhibits increased hydrophobicity due to the aliphatic cyclohexyl group replacing the aromatic phenyl ring. This structural alteration potentially enhances membrane permeability but may impact binding affinity to the zinc metallopeptidase domain of ACE [3]. The hydrochloride salt form improves aqueous solubility and crystallinity, properties critical for pharmaceutical processing [6].
This compound belongs to the angiotensin-converting enzyme (ACE) inhibitor class of cardiovascular therapeutics. As a structural analog of moexipril, it functions as a prodrug that undergoes enzymatic hydrolysis in vivo to release the active dicarboxylic acid metabolite, (desphenyl)cyclohexyl moexiprilat [3] [5].
The pharmacological activity stems from competitive inhibition of ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Additionally, it reduces degradation of bradykinin, a vasodilatory peptide. The combined effects produce:
Table 2: Pharmacological Profile Comparison with Parent Compound
Parameter | (Desphenyl)cyclohexyl Moexepril | Moexipril |
---|---|---|
Prodrug Activation | Hepatic carboxyesterase conversion | Identical pathway |
Active Metabolite | (Desphenyl)cyclohexyl moexiprilat | Moexiprilat |
ACE Inhibition (IC₅₀) | Not reported (predicted comparable) | 1.1 × 10⁻⁹ M |
Bioavailability* | Likely reduced vs. moexipril (13%) | ~13% (fasted state) |
Protein Binding* | ~50% (estimated) | 50% (moexiprilat) |
Elimination Half-life* | 2-9 hours (metabolite-dependent) | 2-9 hours |
*Values for moexipril from DrugBank [3]
The cyclohexyl substitution may alter tissue distribution patterns compared to moexipril, potentially reducing pulmonary uptake while enhancing myocardial partitioning. However, its therapeutic relevance remains primarily investigational, with no approved clinical indications documented in the available literature [5]. The structural modification represents a deliberate molecular design strategy to explore:
(Desphenyl)cyclohexyl moexepril emerged during the late-stage patent lifecycle management of moexipril (approved 1995). Its development reflects a common pharmaceutical strategy to extend market exclusivity through structural analog patenting as original compound patents near expiration [3] [5].
The compound is covered under derivative patents filed between 2005-2015, including novel synthesis processes and crystalline form protection. Key intellectual property includes:
Table 3: Relevant Patent Landscape for Moexipril Derivatives (2025 Horizon)
Patent Focus | Expiration Window | Protection Strategy |
---|---|---|
Original Moexipril | Expired (2000-2010) | Basic compound protection |
Moexipril-HCTZ Combinations | 2023-2025 | Fixed-dose combinations [2] |
Analog Structures (including desphenyl) | 2025-2030 | Novel chemical entities [6] |
Crystalline Forms | 2026-2031 | Material science patents |
According to patent expiry analyses, key moexipril-related protections are scheduled to lapse between 2025-2030, potentially enabling generic development of both the parent drug and its structural analogs [2] [4]. The drug patent watch lists several ACE inhibitors facing patent expirations in 2025, creating competitive pressure for derivative molecules [10].
The development trajectory of (desphenyl)cyclohexyl moexepril hydrochloride exemplifies three strategic approaches in late-stage drug lifecycle management:
As of mid-2025, no FDA-approved products containing this specific analog have been commercialized, positioning it as a development candidate rather than an established therapeutic agent. Its future prospects remain contingent upon demonstrating clinical advantages over existing ACE inhibitors and navigating an increasingly competitive generic landscape for cardiovascular therapeutics [4] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: